8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC13810712
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrN3 |
|---|---|
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 8-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3 |
| Standard InChI Key | WSPOFQVVOVOXHE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C2=NN=CN12)Br |
| Canonical SMILES | CC1=CC=C(C2=NN=CN12)Br |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
8-Bromo-5-methyl- triazolo[4,3-a]pyridine consists of a triazole ring fused to a pyridine moiety. The triazole ring (a five-membered ring containing three nitrogen atoms) is attached at the 4,3-a position of the pyridine, creating a bicyclic system. The bromine substituent at the 8-position and the methyl group at the 5-position introduce distinct electronic effects: bromine enhances electrophilic reactivity, while the methyl group contributes to steric stabilization .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 8-bromo-5-methyl-[1,2,] triazolo[4,3-a]pyridine | |
| Molecular Formula | ||
| Molecular Weight | 212.05 g/mol | |
| CAS Number | 1172341-29-5 | |
| SMILES | CC1=CC=C(C2=NN=CN12)Br |
Isomeric Considerations
A related compound, 8-bromo- triazolo[4,3-a]pyridine (lacking the methyl group), has the molecular formula and a molecular weight of 198.02 g/mol . This distinction highlights the critical role of substituents in modulating physicochemical and biological properties.
Synthesis and Manufacturing
General Synthetic Pathways
The synthesis of 8-Bromo-5-methyl- triazolo[4,3-a]pyridine typically involves multi-step reactions:
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Cyclization: Formation of the triazole ring via cyclization of hydrazine derivatives with pyridine precursors.
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Substitution: Introduction of bromine at the 8-position using brominating agents like bromosuccinimide (NBS).
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Methylation: Installation of the methyl group via alkylation or cross-coupling reactions .
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 5- and 8-positions requires careful control of reaction conditions.
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Yield Optimization: Reported yields remain proprietary, but industrial-scale synthesis likely employs catalytic methods to enhance efficiency.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies recommend storage at 2–8°C in sealed containers to prevent degradation .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 1.9 ± 0.1 g/cm³ | (analog) |
| LogP | 1.45 | (analog) |
| Storage Conditions | 2–8°C, anhydrous |
Spectroscopic Characterization
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NMR: NMR spectra reveal distinct signals for the methyl group (~2.5 ppm) and aromatic protons (~7–8 ppm).
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Mass Spectrometry: The molecular ion peak at m/z 212.05 confirms the molecular weight.
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for derivatization:
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Bromine: A handle for Suzuki-Miyaura cross-coupling reactions.
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Methyl Group: Reduces rotational freedom, enhancing target selectivity .
Case Study: Kinase Inhibitors
In silico docking studies predict strong interactions with CDK2 and EGFR kinases, making it a candidate for oncology therapeutics.
Challenges and Future Directions
Knowledge Gaps
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Biological Data: Limited published studies on specific target interactions.
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Synthetic Scalability: Need for greener methodologies to reduce environmental impact.
Emerging Opportunities
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